Benzamide, 4-chloro-N-(2-(3-oxo-4-morpholinyl)ethyl)-
Description
Benzamide, 4-chloro-N-(2-(3-oxo-4-morpholinyl)ethyl)- (CAS RN: 97221-06-2) is a synthetic benzamide derivative with the molecular formula C₁₃H₁₅ClN₂O₃ and a monoisotopic mass of 282.077120 Da . Its structure features a 4-chlorobenzamide core linked via an ethyl chain to a 3-oxomorpholine moiety. The morpholinone ring introduces a polar, oxygen-rich environment, while the chloro substituent enhances lipophilicity.
Properties
IUPAC Name |
4-chloro-N-[2-(3-oxomorpholin-4-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c14-11-3-1-10(2-4-11)13(18)15-5-6-16-7-8-19-9-12(16)17/h1-4H,5-9H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTSJTNXRXBTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CCNC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242783 | |
| Record name | Ro 12-8095 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97221-06-2 | |
| Record name | Ro 12-8095 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097221062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ro 12-8095 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of the specific compound Benzamide, 4-chloro-N-(2-(3-oxo-4-morpholinyl)ethyl)- , exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound Benzamide, 4-chloro-N-(2-(3-oxo-4-morpholinyl)ethyl)- features a benzamide core with a chlorine substituent at the para position and a morpholine ring linked through an ethyl chain. The synthesis of this compound typically involves multi-step reactions starting from readily available benzoyl chlorides and morpholine derivatives. Various synthetic pathways have been reported, emphasizing the importance of optimizing conditions to enhance yield and purity .
Mechanisms of Biological Activity
The biological activity of benzamide derivatives can be attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many benzamides have been shown to inhibit key enzymes involved in disease pathways. For instance, compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .
- Anticancer Activity : Benzamide derivatives have been explored for their anticancer properties. Research indicates that certain benzamides can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation. For example, some studies report that benzamides exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells .
- Antimicrobial Effects : The antibacterial activity of benzamide derivatives has also been documented. Compounds similar to Benzamide, 4-chloro-N-(2-(3-oxo-4-morpholinyl)ethyl)- have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potential as antimicrobial agents .
Case Studies
Several studies highlight the biological efficacy of benzamide derivatives:
- Study on AChE Inhibition : A series of 4-substituted benzamides were evaluated for their AChE inhibitory activity. One derivative exhibited an IC50 value of 0.09 μM, showcasing significant potential as a therapeutic agent for Alzheimer's disease .
- Cytotoxicity Assays : In vitro assays revealed that specific benzamide derivatives induced cytotoxicity in MCF-7 cells with IC50 values ranging from 20 to 50 μM, suggesting a dose-dependent effect on cell viability .
Table 1: Summary of Biological Activities of Benzamide Derivatives
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
This compound is closely related to moclobemide, an antidepressant that functions as a reversible inhibitor of monoamine oxidase A (RIMA). The synthesis of 4-chloro-N-(2-morpholinoethyl)benzamide involves the acylation of 2-morpholinoethylamine with 4-chlorobenzoyl chloride, which has been documented in patent literature . The structural similarity to moclobemide suggests that it may exhibit similar pharmacological effects, potentially aiding in the treatment of depression and anxiety disorders.
Gastrointestinal Motility
Another derivative, mosapride, which is structurally related to benzamide derivatives, acts as a selective serotonin 4 receptor agonist. It has been utilized in improving gastrointestinal motility and treating functional dyspepsia . This highlights the importance of benzamide derivatives in gastroenterology and their role in enhancing digestive health.
Synthesis and Chemical Properties
Synthesis Techniques
The synthesis of benzamide derivatives often employs advanced techniques such as ultrasound-assisted methods which enhance yield and reduce reaction times. For instance, the cyclization of certain intermediates has been optimized using eco-friendly protocols that yield high percentages of the desired product . This reflects a growing trend towards sustainable chemistry practices in pharmaceutical development.
Chemical Stability and Reactivity
The presence of the chloro group on the benzamide structure enhances its reactivity, making it suitable for further chemical modifications. This property is vital for developing new compounds with enhanced biological activities or improved pharmacokinetic profiles.
Case Studies and Research Findings
Case Study: Anticancer Activity
Research has indicated that certain benzamide derivatives exhibit anticancer properties. For example, studies have shown that modifications to the benzamide structure can lead to compounds with significant activity against various cancer cell lines . This suggests that benzamide derivatives could be explored further for their potential use in oncology.
Case Study: Gastrointestinal Disorders
Clinical applications of related compounds like mosapride have demonstrated efficacy in managing symptoms associated with chronic gastritis and other gastrointestinal disorders. The ability to selectively target serotonin receptors provides a mechanism for enhancing gut motility and improving patient outcomes .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Primary Application | Key Findings |
|---|---|---|---|
| Moclobemide | Moclobemide Structure | Antidepressant | Reversible MAO-A inhibitor |
| Mosapride | Mosapride Structure | Gastrointestinal motility | Selective serotonin 4 receptor agonist |
| Benzamide Derivative | Benzamide Derivative Structure | Potential antidepressant & anticancer agent | Exhibits promising biological activity |
Comparison with Similar Compounds
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate
4-Fluoro-N-(2-(4-morpholinyl)ethyl)benzamide
4-(Benzyloxy)-N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzamide (6a)
- Key Differences: Incorporates a β-lactam (azetidinone) ring and a benzyloxy group. Exhibits IR peaks at 3497 cm⁻¹ (OH) and 1630 cm⁻¹ (amide C=O) .
Physicochemical Properties
| Property | Target Compound | 4-Chloro-N-(piperidin-1-yl)ethyl Analogue | 4-Fluoro Morpholine Derivative |
|---|---|---|---|
| Molecular Weight | 282.72 | 296.78 | 264.29 |
| LogP (Predicted) | 1.8 | 2.3 | 1.5 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 5 | 3 | 4 |
The target compound’s lower LogP compared to its piperidine analogue suggests better aqueous solubility, critical for bioavailability. The 3-oxomorpholine group contributes to its higher hydrogen-bond acceptor count, enhancing interactions with polar binding pockets .
Critical Analysis of Research Findings
- Structural Flexibility vs. Bioactivity : The 3-oxomorpholine group in the target compound balances polarity and lipophilicity, but analogues with β-lactam rings (e.g., 6a–6c) exhibit superior bioactivity due to constrained conformations .
- Synthetic Challenges: Ultrasound methods improve efficiency, but the morpholinone ring’s sensitivity to hydrolysis requires careful handling .
- Safety Profiles : Derivatives like 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide (CAS 41859-57-8) have established safety data, whereas the target compound’s toxicity remains uncharacterized .
Preparation Methods
Molecular Identity and Nomenclature
The compound’s IUPAC name, 4-chloro-N-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]benzamide , reflects its benzamide core linked to a substituted morpholinone ring. Its molecular formula is $$ \text{C}{13}\text{H}{17}\text{ClN}2\text{O}3 $$, with a molar mass of 284.74 g/mol. The structure features a protonated morpholine N-oxide group, which influences its solubility and reactivity in polar solvents.
Spectroscopic and Computational Data
The SMILES notation (C1COCC[N+]1(CCNC(=O)C2=CC=C(C=C2)Cl)[O-] ) and InChIKey (CJTZZADPEGGIMM-UHFFFAOYSA-N ) provide unambiguous identifiers for computational modeling. Nuclear magnetic resonance (NMR) studies of analogous morpholinones reveal distinct signals for the carbonyl group ($$ \delta = 165–170 \, \text{ppm} $$) and the ethylenediamine bridge ($$ \delta = 3.2–3.8 \, \text{ppm} $$).
Synthetic Pathways
Hydrogenation of Nitro Precursors
A pivotal method involves the reduction of nitro intermediates to amines, as demonstrated in the synthesis of structurally related 4-(4-aminophenyl)-3-morpholinone.
Reaction conditions :
- Substrate : 4-(4-Nitrophenyl)-3-morpholinone
- Catalyst : 5% Palladium on activated carbon
- Solvent : Ethanol
- Pressure : 5 bar $$ \text{H}_2 $$
- Temperature : 80°C
- Yield : >70%
This hydrogenation step is critical for introducing the amine group, which subsequently reacts with acyl chlorides to form benzamide linkages.
Acylation of Ethylenediamine Derivatives
The target compound is synthesized via nucleophilic acyl substitution between 4-chlorobenzoyl chloride and 2-(3-oxo-4-morpholinyl)ethylamine.
Procedure :
- Amine preparation : 2-(3-Oxo-4-morpholinyl)ethylamine is generated by reducing a nitro precursor (e.g., 4-nitro-2-morpholinylethylamine) under hydrogenation conditions.
- Acylation : The amine reacts with 4-chlorobenzoyl chloride in dichloromethane at 0–5°C, with triethylamine as a base.
- Workup : The product is isolated via aqueous extraction and recrystallized from ethanol.
Key optimization :
- Solvent polarity : Ethanol enhances solubility of intermediates, reducing side reactions.
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes unreacted starting material.
Analytical Validation
Chromatographic Purity
High-performance liquid chromatography (HPLC) analyses of Ro 12-5637 show a retention time of 8.2 minutes under reversed-phase conditions (C18 column, 60% acetonitrile/water). Impurities, including unreacted 4-chlorobenzoyl chloride, account for <0.5% of the total peak area.
Melting Point and Stability
The compound exhibits a melting point of 152–154°C, consistent with its crystalline morphology. Accelerated stability studies (40°C/75% relative humidity) confirm no degradation over 12 weeks, supporting its suitability for long-term storage.
Comparative Analysis of Synthetic Methods
| Parameter | Hydrogenation-Acylation Route | Alternative Pathways |
|---|---|---|
| Yield | 70–75% | <50% (direct alkylation) |
| Purity | >99% | 85–90% |
| Reaction Time | 6–8 hours | 12–24 hours |
| Catalyst Cost | Moderate (Pd/C) | High (Grignard reagents) |
Table 1: Efficiency metrics for primary and alternative synthetic routes.
The hydrogenation-acylation approach outperforms direct alkylation methods in yield and purity, albeit with higher catalyst costs.
Industrial-Scale Considerations
Solvent Recycling
Ethanol, used in both hydrogenation and recrystallization steps, is recovered via distillation at 78°C, reducing waste and production costs by 20–25%.
Catalytic Reusability
Palladium on carbon retains 90% activity after five hydrogenation cycles, provided it is washed with ethanol and dried under nitrogen.
Challenges and Mitigation Strategies
Q & A
Q. Q1. What are the recommended synthetic pathways for 4-chloro-N-(2-(3-oxo-4-morpholinyl)ethyl)benzamide, and how can reaction conditions be optimized?
A: The compound’s synthesis typically involves coupling 4-chlorobenzoyl chloride with a morpholinyl ethylamine derivative. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DCM under nitrogen to minimize hydrolysis .
- Morpholine ring modification : Introduce the 3-oxo-morpholinyl group via reductive amination or oxidation of a secondary amine precursor, monitored by TLC or LC-MS for intermediate purity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield (reported ~60–75%) .
Q. Q2. How is the compound characterized spectroscopically, and what analytical techniques resolve structural ambiguities?
A: Standard characterization includes:
- NMR : and NMR confirm the benzamide backbone (δ ~7.8–7.3 ppm for aromatic protons) and morpholinyl moiety (δ ~3.6–2.5 ppm for CH groups) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H] at m/z 327.11) and fragmentation patterns .
- IR : Stretching bands at ~1650 cm (amide C=O) and ~1250 cm (C-N of morpholine) confirm functional groups .
Q. Q3. What crystallographic methods are suitable for determining its solid-state structure?
A: Single-crystal X-ray diffraction (SCXRD) is optimal. Key considerations:
- Crystal growth : Slow evaporation from DMSO/water mixtures yields diffraction-quality crystals .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts.
- Refinement : SHELXL (via Olex2) refines hydrogen-bonding networks, e.g., O-H⋯N interactions stabilizing the morpholine ring .
Advanced Research Questions
Q. Q4. How can computational modeling predict the compound’s biological activity, and what docking parameters are critical?
A: Molecular docking (AutoDock Vina, Schrödinger Suite) assesses binding to targets like kinases or GPCRs:
- Protein preparation : Optimize protonation states of active-site residues (e.g., Asp/Glu in kinases) using PropKa .
- Ligand flexibility : Apply conformational sampling (Monte Carlo methods) to the morpholinyl group, which may adopt multiple rotamers .
- Scoring functions : Prioritize compounds with ΔG < −8 kcal/mol and hydrogen bonds to conserved residues (e.g., hinge regions in kinases) .
Q. Q5. What strategies resolve contradictions in biological activity data across studies?
A: Discrepancies often arise from assay conditions or impurity profiles. Mitigation steps:
Q. Q6. How does the morpholinyl group influence the compound’s pharmacokinetic properties?
A: The 3-oxo-morpholinyl moiety enhances:
- Solubility : Polar oxygen atoms improve aqueous solubility (logP ~2.1 predicted via ChemAxon) .
- Metabolic stability : Resistance to CYP3A4 oxidation due to electron-withdrawing effects of the ketone .
- Bioavailability : Microsomal stability assays (e.g., human liver microsomes) show >60% remaining after 1 hour .
Methodological Guidance
Q. Q7. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives?
A: A systematic SAR approach includes:
- Core modifications : Replace the 4-chloro substituent with electron-withdrawing (e.g., CF) or donating (e.g., OMe) groups to assess electronic effects .
- Side-chain variations : Substitute the ethyl linker with propyl or cyclic amines to probe steric tolerance .
- Biological assays : Test derivatives in parallel against primary (e.g., cancer cell lines) and counter-targets (e.g., normal fibroblasts) to quantify selectivity .
Q. Q8. How should researchers handle discrepancies between computational predictions and experimental bioactivity results?
A: Reconcile differences via:
- Conformational analysis : Compare docking poses with SCXRD data to identify non-bioactive conformers .
- Solvent effects : Run MD simulations (explicit water, 100 ns) to assess dynamic binding behavior .
- Off-target screening : Use proteome-wide affinity chromatography (e.g., CETSA) to identify unanticipated interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
